Cas no 485-71-2 (Cinchonidine)

Cinchonidine structure
Cinchonidine structure
상품 이름:Cinchonidine
CAS 번호:485-71-2
MF:C19H22N2O
메가와트:294.3908
MDL:MFCD00006783
CID:37705
PubChem ID:24856544

Cinchonidine 화학적 및 물리적 성질

이름 및 식별자

    • (8alpha,9r)-cinchonan-9-ol
    • ALPHA-QUINIDINE
    • A-QUINIDINE
    • CINCHONAN-9-OL,(8,9R)-
    • (-)-CINCHONIDINE
    • CINCHONIDINE
    • L-CINCHONIDINE
    • (8-alpha,9r)-cinchonan-9-o
    • (8alpha,9theta)-cinchonan-9-o
    • (8s,9r)-cinchonidine
    • 2-Quinuclidinemethanol, alpha-4-quinolyl-5-vinyl-
    • Cinchonan-9-ol
    • Cinchonan-9-ol, (8alpha,9R)-
    • Cinchovatine
    • CINCHONIDINE: CINCHONAN-9-OL,(8,9R)-,
    • [8α,9R]-Cinchonan-9-ol
    • CINCHONIDINE(RG)
    • Cinchonan-9-ol, (8α,9R)-
    • (+)-cinchonine
    • 1-Cinchonidine
    • chinchonidine
    • Cinchondine
    • 4-Quinolyl-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol
    • (8S,9R)-cinchonan-9-ol
    • 1U622LRA8Z
    • Cinchonan-9-ol, (8a,9R)-
    • (8-alpha,9R)-Cinchonan-9-ol
    • Cinchonan-9-ol, (8.alpha.,9R)-
    • (8alpha,9R)Cinchonan-9-ol
    • (R)-[(4S,5S,7S)-5-ethenyl-1-azabicyclo[2.2.2]octan-7-yl]-quinolin-4-ylmethanol
    • AI3-1
    • α-Quinidine
    • Cinchonidine,98%
    • FT-0623823
    • CS-0267207
    • F0001-1271
    • Z104474148
    • CHEMBL15134
    • SCHEMBL732494
    • MLS006011421
    • VS-03255
    • SB40649
    • 1071759-34-6
    • .alpha.-Quinidine
    • CHEBI:183479
    • MLS002637808
    • GNF-PF-5411
    • KMPWYEUPVWOPIM-UHFFFAOYSA-N
    • (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol
    • AKOS000118852
    • NS00010165
    • WLN: T66 BNJ EYQ- DT66 A B CNTJ A1U1
    • NSC6176
    • (8.alpha.,9R)-Cinchonan-9-ol
    • alpha -quinidine
    • AKOS022060412
    • {5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(quinolin-4-yl)methanol
    • SY011344
    • AB00973495-02
    • (8alpha ,9R)-Cinchonan-9-ol
    • CCG-245136
    • Cinchonan-9-ol, (8alpha ,9R)-
    • 118-10-5
    • NCGC00094864-01
    • FT-0665046
    • Cinchonan-9-ol,9R)-
    • FT-0658646
    • 4-QUINOLYL(5-VINYL-1-AZABICYCLO[2.2.2]OCT-2-YL)METHANOL
    • HMS3369H22
    • BCP18343
    • SMR001488502
    • NCGC00094864-03
    • HMS3372L22
    • (S)-Quinolin-4-yl[(1S,2R,4S,5R)-5-vinylquinuclidin-2-yl]methanol
    • NCGC00094864-04
    • 9-epi-Cinchonidine
    • Cinchonan-9-ol, (8alpha 9R)-
    • cinchonine
    • FT-0665045
    • FT-0627743
    • EN300-19538
    • nchem.180-comp1b
    • NCGC00094864-02
    • 2-Quinuclidinemethanol, .alpha.-4-quinolyl-5-vinyl-
    • SY010860
    • NSC5364
    • (+)-Cinchonine; D-Cinchonine
    • (8a,9R)-Cinchonan-9-ol, 9CI
    • NS00076878
    • quinolin-4-yl(5-vinylquinuclidin-2-yl)methanol
    • NS00100765
    • MLS002153905
    • KBio2_001645
    • SR-05000001575-6
    • Cinchonidine,(S)
    • Prestwick_66
    • Cinchonidine, 96%
    • Cinchonidine, purum, >=98.0% (dried material, NT)
    • AKOS016008633
    • QUININE SULFATE IMPURITY B [WHO-IP]
    • 485-71-2 (free base)
    • Q412713
    • SBI-0051617.P002
    • KBio1_000501
    • NSC-757800
    • (-) cinchonidine
    • HY-N0173
    • AI3-15317
    • SPBio_000937
    • (R)-((2S,4S,5R)-5-ETHENYL-1-AZABICYCLO(2.2.2)OCT-2-YL)(QUINOLIN-4-YL)METHANOL [WHO-IP]
    • (-)-Cinchonidine, 99% (total base), may cont. up to 5% quinine
    • CINCHONIDINE [WHO-IP]
    • (R)-quinolin-4-yl((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol
    • Spectrum3_001745
    • CS-0007887
    • MFCD00006783
    • NCGC00262526-04
    • (-)-Cinchonidine, analytical standard
    • NSC 5364
    • Spectrum2_000719
    • NCGC00178057-01
    • QUININE HYDROCHLORIDE IMPURITY B [EP IMPURITY]
    • DTXSID60883396
    • EINECS 207-622-3
    • AB00052182_03
    • SPECTRUM1500839
    • TCMDC-123934
    • KBio2_006781
    • BSPBio_003450
    • (R)-4-quinolyl-[(2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol
    • SDCCGMLS-0066969.P001
    • QUININE SULFATE IMPURITY B [EP IMPURITY]
    • SR-05000001575-1
    • BRD-K39079086-001-05-0
    • KMPWYEUPVWOPIM-KODHJQJWSA-N
    • (1R)-quinolin-4-yl((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol
    • (R)-quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol
    • SR-05000001575-7
    • BSPBio_000512
    • KBio2_004213
    • HMS2096J14
    • -Quinidine
    • CCG-36455
    • HMS2092M14
    • HMS1921K14
    • CINCHONIDINE [WHO-DD]
    • Pharmakon1600-01500839
    • UNII-1U622LRA8Z
    • Spectrum5_002073
    • NSC-5364
    • HMS2235F22
    • (S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
    • IDI1_000501
    • Spectrum4_001173
    • NSC757800
    • HMS501J03
    • CCG-37735
    • (-)cinchonidine
    • SCHEMBL159532
    • (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](quinolin-4-yl)methanol
    • Z1954806302
    • QUININE BISULFATE HEPTAHYDRATE IMPURITY B [WHO-IP]
    • NINDS_000501
    • SR-05000001575-8
    • (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
    • F15420
    • BRD-K17661460-001-04-0
    • KBioSS_001645
    • 485-71-2
    • Cinchovatine-
    • KBio3_002670
    • STR04708
    • CINCHONIDINE [MI]
    • NCGC00178057-02
    • CHEMBL533841
    • BRD-K17661460-001-03-2
    • SR-05000001575
    • SMR001233254
    • EN300-708682
    • KBioGR_001805
    • CHEBI:3703
    • BRD-K39079086-001-07-6
    • DivK1c_000501
    • BPBio1_000564
    • Cinchonan-9-ol, (8-alpha,9R)-
    • QUININE BISULFATE IMPURITY B [WHO-IP]
    • Spectrum_001165
    • Prestwick3_000606
    • Cinchonan-9-ol, (8a alpha,9R)-
    • DTXCID801022930
    • ((4s)-5-ethenyl-1-azabicyclo(2.2.2)octan-2-yl)(quinolin-4-yl)methanol
    • (8a,9R)-Cinchonan-9-ol
    • NCGC00262526-10
    • [(4s)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](quinolin-4-yl)methanol
    • (R)-[(1R,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](quinolin-4-yl)methanol
    • QUININE HYDROCHLORIDE IMPURITY B (EP IMPURITY)
    • QUININE SULFATE IMPURITY B (EP IMPURITY)
    • Cinchonan-9-ol, (8-alpha,9R)-(9CI)
    • Quinine hydrochloride impurity B
    • cinchonidine, (1beta,3alpha,4beta,8alpha,9R)-isomer
    • (R)-((4S,5S,7S)-5-Ethenyl-1-azabicyclo(2.2.2)octan-7-yl)-quinolin-4-ylmethanol
    • (R)-((2S,4S,5R)-5-ETHENYL-1-AZABICYCLO(2.2.2)OCT-2-YL)(QUINOLIN-4-YL)METHANOL
    • QUININE SULFATE IMPURITY B
    • 524-61-8
    • BRD-K39079086-001-06-8
    • (R)-((2S,4S,5R)-5-ethenyl-1-azabicyclo(2.2.2)octan-2-yl)-quinolin-4-ylmethanol
    • QUININE BISULFATE HEPTAHYDRATE IMPURITY B
    • cinchonidine sulfate(2:1)
    • QUININE BISULFATE IMPURITY B
    • Cinchonidine
    • MDL: MFCD00006783
    • 인치: 1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18-,19+/m0/s1
    • InChIKey: KMPWYEUPVWOPIM-KODHJQJWSA-N
    • 미소: O([H])[C@]([H])(C1=C([H])C([H])=NC2=C([H])C([H])=C([H])C([H])=C12)[C@]1([H])C([H])([H])[C@]2([H])C([H])([H])C([H])([H])N1C([H])([H])[C@]2([H])C([H])=C([H])[H]
    • BRN: 89690

계산된 속성

  • 정밀분자량: 294.17300
  • 동위원소 질량: 294.173
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 22
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 412
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 4
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 36.4
  • 상호 변형 이기종 수량: 미확정
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.7

실험적 성질

  • 색과 성상: 흰색 사방편상 또는 각기둥상 결정
  • 밀도: 1.0863 (rough estimate)
  • 융해점: 204-206 ºC
  • 비등점: 464.5°C at 760 mmHg
  • 플래시 포인트: 234.7 °C
  • 굴절률: -107.5 ° (C=1, EtOH)
  • PH값: 9 (0.2g/l, H2O, 20℃)
  • 용해도: 0.25g/l
  • 수용성: 불용했어
  • 안정성: Stable, but light-sensitive. Incompatible with strong oxidizing agents.
  • PSA: 36.36000
  • LogP: 3.10250
  • 머크: 2286
  • 산도 계수(pKa): 5.80, 10.03(at 25℃)
  • 용해성: 물에 녹지 않다
  • 민감성: Light Sensitive
  • 비선광도: -115 º (c=1, EtOH)

Cinchonidine 보안 정보

  • 기호: GHS07
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H302
  • 경고성 성명: P264-P270-P301+P312+P330-P501
  • 위험물 운송번호:UN 1544
  • WGK 독일:3
  • 위험 범주 코드: R20/21/22
  • 보안 지침: S36/37
  • 규제 조건 코드:Q 클래스 (설탕, 알칼리, 항생제, 호르몬)
  • RTECS 번호:GD2975000
  • 위험물 표지: Xn
  • 위험 용어:R20/21/22
  • 패키지 그룹:III
  • 저장 조건:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • 포장 등급:III
  • 위험 등급:6.1(b)
  • 포장 범주:III
  • 위험 등급:6.1(b)
  • 보안 용어:6.1(b)
  • TSCA:Yes
  • 독성:LD50 i.p. in rats: 206 mg/kg (Johnson, Poe); LD50 orally in quail: >316 mg/kg (Schafer)

Cinchonidine 세관 데이터

  • 세관 번호:2939200000
  • 세관 데이터:

    ?? ?? ??:

    2939200000

Cinchonidine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
BAI LING WEI Technology Co., Ltd.
232996-500G
Cinchonidine, 98.5%
485-71-2 98.5%
500G
¥ 5885 2022-04-26
Chemenu
CM104698-1000g
cinchonidine
485-71-2 98%
1000g
$846 2023-01-06
eNovation Chemicals LLC
D489550-25g
Cinchonidine
485-71-2 97%
25g
$125 2024-05-24
Chemenu
CM104698-500g
cinchonidine
485-71-2 98%
500g
$498 2023-01-06
MedChemExpress
HY-N0173-10mM*1 mL in DMSO
Cinchonidine
485-71-2 98.20%
10mM*1 mL in DMSO
¥220 2024-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-294029A-100g
Cinchonidine,
485-71-2
100g
¥3099.00 2023-09-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1317-1 mL * 10 mM (in DMSO)
Cinchonidine
485-71-2 98.15%
1 mL * 10 mM (in DMSO)
¥148.00 2022-04-26
BAI LING WEI Technology Co., Ltd.
934398-5G
Cinchonidine, 98%, for synthesis
485-71-2 98%
5G
¥ 126 2022-04-26
TRC
C441925-500mg
Cinchonidine
485-71-2
500mg
$ 65.00 2023-09-08
TRC
C441925-1g
Cinchonidine
485-71-2
1g
$ 98.00 2023-09-08

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:485-71-2)Cinchonidine
A827554
순결:99%
재다:250.0g
가격 ($):160.0
atkchemica
(CAS:485-71-2)Cinchonidine
CL15042
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의